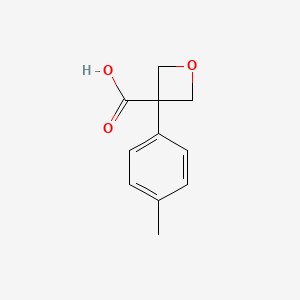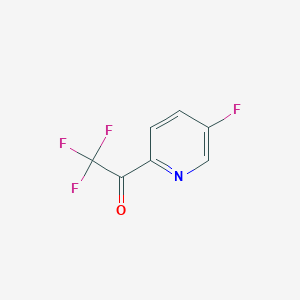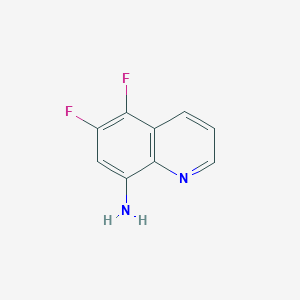
5,6-二氟-8-喹啉胺
描述
5,6-Difluoro-8-quinolinamine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.15 g/mol.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 5,6-Difluoro-8-quinolinamine, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-8-quinolinamine consists of a quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .科学研究应用
抗疟疾和抗微生物活性
已对5,6-二氟-8-喹啉胺衍生物进行研究,发现其具有强大的杀血液裂殖体抗疟疾活性。例如,某些8-喹啉胺及其前药共轭物在体外和体内对药物敏感和耐药疟疾菌株表现出优越的疗效,比标准药物氯喹更胜一筹。这些化合物显示出在开发新的抗疟疾疗法方面很有前景,尤其考虑到它们对抗耐药株的效果(Vangapandu et al., 2003)。同样,对喹啉骨架进行修饰并制备其氨基酸共轭物的8-喹啉胺合成产生了广谱抗感染剂。这些衍生物表现出强大的体外抗疟疾活性,以及抗利什曼病和抗微生物活性,突显了它们作为治疗剂对各种传染性病原体的潜力(Jain et al., 2018)。
HIV-1 抑制
对咪唑吡啶-5,6,7,8-四氢-8-喹啉胺衍生物的研究揭示了对HIV具有强大活性的化合物。这些化合物以其新颖的合成方法为特征,允许不同的取代模式,显示出低纳摩尔级别的抗HIV活性和良好的口服生物利用度。这表明了5,6-二氟-8-喹啉胺衍生物在新型抗逆转录病毒药物开发中的潜力(Gudmundsson et al., 2009)。
与氮中心亲核试剂的反应
一项研究专注于通过与氮中心亲核试剂反应来对多氟喹啉进行初级官能化,包括5,6-二氟-8-喹啉胺。这项研究揭示了氟化喹啉的化学行为和反应性,为合成具有潜在生物活性的新衍生物提供了见解(Safina et al., 2009)。
光物理性质
已经探索了某些5,6-二氟-8-喹啉胺衍生物的光物理性质。例如,由N,2-二苯基-8-喹啉胺衍生的三齿环金(II)和钯(II)配合物展示出有趣的发光性质。这些研究对于开发在光电子器件中具有潜在应用的新材料具有相关性(Mao et al., 2005)。
作用机制
Target of Action
5,6-Difluoro-8-quinolinamine is a type of 8-quinolinamine . Quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to inhibition of the target enzymes . This interaction can result in changes in the normal functioning of the target, potentially leading to the observed biological effects.
Biochemical Pathways
Given that quinolines are known to inhibit various enzymes , it can be inferred that 5,6-Difluoro-8-quinolinamine may affect multiple biochemical pathways depending on the specific enzymes it targets.
Result of Action
8-quinolinamines have been reported to exhibit potent in vitro antimalarial activity , suggesting that these compounds may have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5,6-Difluoro-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of 5,6-Difluoro-8-quinolinamine to its target biomolecules .
Cellular Effects
5,6-Difluoro-8-quinolinamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 5,6-Difluoro-8-quinolinamine affects the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects are crucial for understanding the therapeutic potential of 5,6-Difluoro-8-quinolinamine in various diseases.
Molecular Mechanism
The molecular mechanism of action of 5,6-Difluoro-8-quinolinamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, 5,6-Difluoro-8-quinolinamine inhibits the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth . Additionally, the compound modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Difluoro-8-quinolinamine change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings . In vitro studies have shown that prolonged exposure to 5,6-Difluoro-8-quinolinamine can lead to the development of resistance in certain bacterial strains . In vivo studies have demonstrated that the compound can accumulate in tissues over time, potentially leading to adverse effects at higher concentrations .
Dosage Effects in Animal Models
The effects of 5,6-Difluoro-8-quinolinamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing the dosage of 5,6-Difluoro-8-quinolinamine for therapeutic applications.
Metabolic Pathways
5,6-Difluoro-8-quinolinamine is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites, which contribute to the compound’s biological activity . Additionally, 5,6-Difluoro-8-quinolinamine affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic pathways .
Transport and Distribution
The transport and distribution of 5,6-Difluoro-8-quinolinamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, 5,6-Difluoro-8-quinolinamine binds to plasma proteins, facilitating its distribution throughout the body . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics of 5,6-Difluoro-8-quinolinamine.
Subcellular Localization
The subcellular localization of 5,6-Difluoro-8-quinolinamine influences its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, 5,6-Difluoro-8-quinolinamine can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s mode of action and its potential therapeutic applications.
属性
IUPAC Name |
5,6-difluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZWWUSIDUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

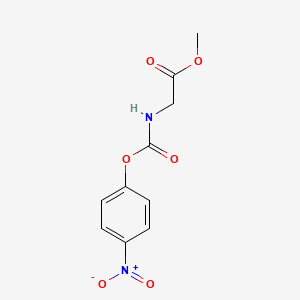
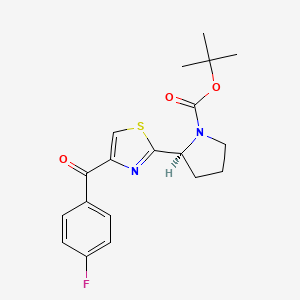
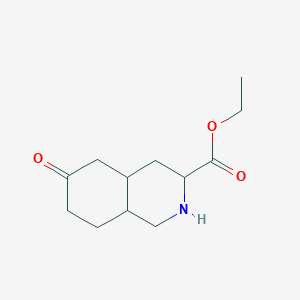


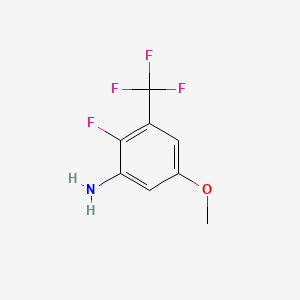
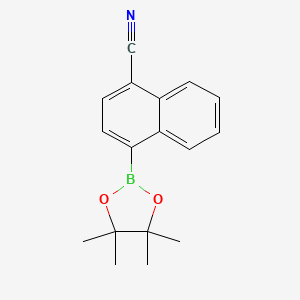

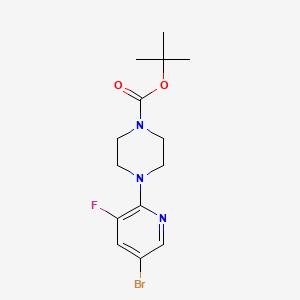
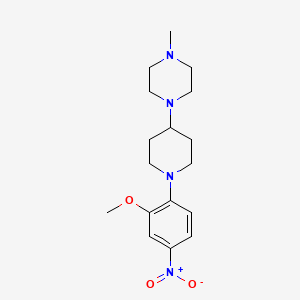
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
